dimethyl 5-ethyl-1H-pyrazole-3,4-dicarboxylate
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Overview
Description
Dimethyl 5-ethyl-1H-pyrazole-3,4-dicarboxylate is an organic compound belonging to the pyrazole family. Pyrazoles are heterocyclic compounds characterized by a five-membered ring structure containing two adjacent nitrogen atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of dimethyl 5-ethyl-1H-pyrazole-3,4-dicarboxylate typically involves the reaction of 3,5-dimethyl pyrazole with ethyl bromoacetate under basic conditions. The reaction proceeds through nucleophilic substitution, followed by esterification to yield the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the use of automated systems can improve efficiency and reduce production costs .
Chemical Reactions Analysis
Types of Reactions
Dimethyl 5-ethyl-1H-pyrazole-3,4-dicarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester groups to alcohols.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at the pyrazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Reagents like alkyl halides and nucleophiles are employed under basic or acidic conditions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted pyrazole derivatives.
Scientific Research Applications
Dimethyl 5-ethyl-1H-pyrazole-3,4-dicarboxylate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly as a scaffold for designing new pharmaceuticals.
Industry: Utilized in the production of advanced materials and as a precursor for various chemical processes
Mechanism of Action
The mechanism of action of dimethyl 5-ethyl-1H-pyrazole-3,4-dicarboxylate involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of certain enzymes and receptors, influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Dimethyl 1H-pyrazole-3,5-dicarboxylate: Similar structure but with different substituents.
Diethyl 3,5-pyrazole dicarboxylate: Another ester derivative with ethyl groups instead of methyl groups.
3,5-Dimethylpyrazole: Lacks the ester functional groups but shares the pyrazole core structure .
Uniqueness
Dimethyl 5-ethyl-1H-pyrazole-3,4-dicarboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in research and industry .
Properties
Molecular Formula |
C9H12N2O4 |
---|---|
Molecular Weight |
212.20 g/mol |
IUPAC Name |
dimethyl 5-ethyl-1H-pyrazole-3,4-dicarboxylate |
InChI |
InChI=1S/C9H12N2O4/c1-4-5-6(8(12)14-2)7(11-10-5)9(13)15-3/h4H2,1-3H3,(H,10,11) |
InChI Key |
ZGJRWLZFXSNVPV-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(C(=NN1)C(=O)OC)C(=O)OC |
Origin of Product |
United States |
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